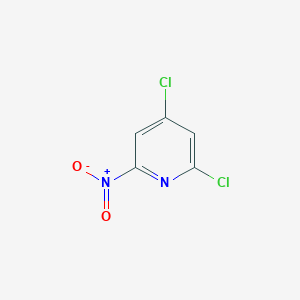

2,4-Dichloro-6-nitropyridine

描述

Significance of Halogenated Nitropyridine Systems in Heterocyclic Synthesis

Halogenated nitropyridine systems are of paramount significance in modern heterocyclic synthesis due to their role as versatile and highly reactive chemical intermediates. sigmaaldrich.com The combination of three key features—the electron-deficient pyridine (B92270) ring, a strongly electron-withdrawing nitro group, and one or more halogen atoms—renders these compounds exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions. stackexchange.comechemi.comthieme-connect.com The pyridine ring nitrogen itself has an activating effect comparable to a nitro group on a benzene (B151609) ring, making positions 2, 4, and 6 prone to nucleophilic attack. thieme-connect.com The addition of a nitro group further enhances this electron deficiency, powerfully activating the ortho and para positions relative to it.

This inherent reactivity allows for the selective replacement of the halogen atoms, which serve as excellent leaving groups, with a wide variety of nucleophiles, including amines, alkoxides, and thiolates. psu.edu This capability is a cornerstone of their utility, providing a reliable method for constructing functionalized pyridine derivatives. For example, in the related compound 2,4-dichloro-3-nitropyridine (B57353), the chlorine atom at the 4-position is more readily substituted by amines than the chlorine at the 2-position, allowing for selective, stepwise functionalization. mdpi.com In the case of 2,4-Dichloro-6-nitropyridine, both the C2 and C4 chlorine atoms are highly activated. The C4-chlorine is para to the nitro group, while the C2-chlorine is ortho; both are also activated by the ring nitrogen. The inductive effect of the adjacent nitro group makes the C2 position particularly electron-deficient and prone to nucleophilic attack. stackexchange.comechemi.com

This predictable reactivity makes halogenated nitropyridines essential building blocks for complex bioactive molecules. Researchers have utilized these intermediates to synthesize a diverse range of compounds, including potent kinase inhibitors, anti-inflammatory agents for autoimmune diseases, and HIV inhibitors. mdpi.comnih.gov Their application extends to the agrochemical industry, where they serve as precursors for herbicides, fungicides, and insecticides. chemimpex.cominnospk.com

Table 1: Physicochemical Properties of Selected Dichloronitropyridine Isomers

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| This compound | C₅H₂Cl₂N₂O₂ | 192.99 | Not available | 1379337-73-1 epa.govepa.gov |

| 2,6-Dichloro-3-nitropyridine (B41883) | C₅H₂Cl₂N₂O₂ | 192.99 | 55 - 61 | 16013-85-7 innospk.com |

| 2,4-Dichloro-5-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 | Not available | 4487-56-3 |

| 2,6-Dichloro-4-nitropyridine N-oxide | C₅H₂Cl₂N₂O₃ | 208.99 | Not available | 14457-36-6 chemimpex.com |

Historical Development and Emerging Research Trends in the Field

The study of pyridine chemistry began with the isolation of pyridine from animal bones by Thomas Anderson in 1849, followed by the critical elucidation of its benzene-like structure in the 1870s. The development of foundational synthetic methods, such as the Hantzsch pyridine synthesis in 1881, paved the way for the creation of a vast array of pyridine derivatives. wikipedia.org The chemistry of more complex, functionalized systems like nitropyridines evolved from this groundwork, with research accelerating in recent decades as their synthetic potential became more apparent. researchgate.net

Early synthetic routes to nitropyridines often involved harsh conditions. For instance, the traditional synthesis of 2,6-dichloro-3-nitropyridine used a nitrating mixture of nitric acid and sulfuric acid at high temperatures. google.com Contemporary research, however, has shifted towards developing milder and more efficient synthetic methodologies. These include advancements like the vicarious nucleophilic substitution (VNS), which allows for the direct C-H functionalization of nitropyridines, expanding the accessible chemical space. researchgate.net

Current research trends are heavily focused on the application of halogenated nitropyridines as key intermediates in the synthesis of high-value molecules. innospk.com Their derivatives are integral to the development of modern pharmaceuticals and are investigated for a wide range of biological activities. nih.gov

Key Research Areas:

Medicinal Chemistry: Halogenated nitropyridines are precursors for a variety of therapeutic agents. For example, 2,6-dichloro-3-nitropyridine has been used to create potent GSK3 inhibitors for potential neurological treatments, while 2,4-dichloro-3-nitropyridine is a starting material for imidazopyridines investigated as anti-inflammatory drugs. mdpi.com Other derivatives have shown promise as inhibitors of Janus kinase 2 (JAK2) and as potential HIV-1 inhibitors. mdpi.comnih.gov

Agrochemicals: These compounds are used to synthesize new insecticides and herbicides, addressing the global need for effective crop protection. chemimpex.cominnospk.com 2-Chloro-5-nitropyridine, for instance, is a starting material for new classes of insecticides. mdpi.com

Materials Science: The reactivity of these compounds is also being explored in the development of specialty polymers and other advanced materials. chemimpex.com

The field continues to evolve, with an increasing emphasis on creating complex, poly-functionalized pyridine systems and exploring greener, more sustainable synthetic routes to these valuable chemical building blocks. innospk.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-4(7)8-5(2-3)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPOXXQUAPLUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743961 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379337-73-1 | |

| Record name | 2,4-Dichloro-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profile and Mechanistic Investigations of 2,4 Dichloro 6 Nitropyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2,4-dichloro-6-nitropyridine is activated towards nucleophilic attack due to the inductive and resonance effects of the nitro group. This activation facilitates the displacement of the chlorine atoms by a variety of nucleophiles.

The presence of two chlorine atoms at the C2 and C4 positions raises the question of regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the C6 position exerts a strong activating effect on both the ortho (C2) and para (C4) positions. stackexchange.comstackexchange.com

Generally, in nucleophilic aromatic substitution on pyridine rings, attack at the C2 and C4 positions is favored because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.com In the case of this compound, the nitro group further stabilizes the negative charge at these positions through resonance.

While both C2 and C4 are activated, studies have shown that the substitution pattern can be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions with amines, selective substitution at the C2 position has been observed. google.com This preference for the ortho position over the para position is likely a result of kinetic control, where the inductive electron-withdrawing effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to initial attack. stackexchange.com The thermodynamic product, however, would likely result from substitution at the C6 position (para to the nitro group) if it were a viable leaving group. stackexchange.com

A diverse range of nucleophiles has been successfully employed in the substitution reactions of dichloronitropyridines, including amines, alkoxides, and thiols. For example, 2,6-dichloro-3-nitropyridine (B41883) undergoes successive substitution, first with an aryl group via Suzuki coupling and then with an aminoethylamine fragment. nih.gov Similarly, 2,4-dichloro-3-nitropyridine (B57353) has been shown to react selectively with amines at the C4 position. nih.gov

| Dichloronitropyridine Isomer | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 2,6-dichloro-3-nitropyridine | Aryl boronic acid (Suzuki coupling) | C2 or C6 | nih.gov |

| 2,6-dichloro-3-nitropyridine | Aminoethylamine | Remaining C2 or C6 | nih.gov |

| 2,4-dichloro-3-nitropyridine | Amines | C4 | nih.gov |

| 2,6-dichloro-3-nitropyridine | Primary and secondary amines | C2 (selective initial substitution) | google.com |

The regioselectivity of nucleophilic substitution on dichloronitropyridines can often be understood in terms of kinetic versus thermodynamic control. stackexchange.comrsc.org The kinetic product is formed faster due to a lower activation energy, while the thermodynamic product is the more stable product. libretexts.orglibretexts.org

In the context of this compound and related compounds, the substitution at the position ortho to the nitro group (C2 or C6) is often the kinetically favored pathway. stackexchange.com This is attributed to the strong inductive electron withdrawal by the nitro group, which makes the ortho carbon more electrophilic. stackexchange.com The thermodynamic product, which is more stable, would typically be the one where the bulky substituent is further away from the nitro group to minimize steric hindrance, often the para position. stackexchange.com Reaction conditions can be manipulated to favor one product over the other; lower temperatures generally favor the kinetic product, while higher temperatures can allow for the reaction to equilibrate and form the more stable thermodynamic product. libretexts.org

Kinetic studies on related systems, such as the reaction of 2-(1-hydroxybenzotriazolyl)-5-nitropyridine with various amines, have been instrumental in elucidating the multi-step nature of the SNAr mechanism and the factors influencing the rates of intermediate complex formation and decomposition. scirp.org These studies often reveal the influence of solvent polarity, with aprotic solvents of low permittivity being more likely to necessitate base catalysis for the decomposition of the zwitterionic intermediate. scirp.org

Redox Chemistry of the Nitro Group

The nitro group of this compound is readily reduced to an amino group, providing a key transformation for the synthesis of various functionalized pyridines.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines. rsc.org This reaction is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas. rsc.orgnih.gov The process is generally chemoselective, meaning the nitro group can be reduced without affecting other functional groups like halogens. rsc.org

For instance, the reduction of various nitropyridine derivatives has been successfully achieved using catalytic hydrogenation. nih.govgoogle.com The reaction conditions, such as solvent, pressure, and temperature, can be optimized to achieve high yields and selectivity. google.com For example, the reduction of a diarylnitrobenzene was accomplished using Pd/C (10%) with hydrogen gas at 15 psi. nih.gov

| Substrate | Catalyst | Reducing Agent | Product | Reference |

|---|---|---|---|---|

| 2,6-diaryl-3-nitropyridines | Pd/C (5-10%) | H₂ | 2,6-diaryl-3-aminopyridines | nih.gov |

| 2-sec.-propyl-4-nitro-6-bromo-N-pyridine oxide | Raney Ni | H₂ | 2-sec.-propyl-6-bromo-aminopyridine | google.com |

| 4,6-dichloro-2,3,5-trimethylpyridine | Pd/C | H₂ | 2,3,5-trimethylpyridine | google.com |

Besides catalytic hydrogenation, a variety of other reducing agents can be employed for the reduction of the nitro group. The choice of reagent can be crucial for achieving selectivity, especially in the presence of other reducible functional groups.

Commonly used alternative reducing agents include:

Sodium hydrosulfite (Na₂S₂O₄): This reagent is effective for the reduction of nitro groups and was used to obtain halogenated diarylpyridinamines. nih.govnih.gov

Tin(II) chloride (SnCl₂): In the presence of hydrochloric acid, SnCl₂ is a classic reagent for nitro group reduction. evitachem.com

Iron powder in acetic acid: This combination can reduce both N-oxides and nitro groups.

Sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal complexes: While NaBH₄ alone is generally not strong enough to reduce nitro groups, its reactivity can be enhanced by the addition of catalysts like Ni(PPh₃)₄. jsynthchem.com

Bis(pinacolato)diboron (B₂pin₂): This metal-free reducing agent, in the presence of a base like NaOH, can rapidly and chemoselectively reduce aromatic nitro compounds. doi.org This method has shown good tolerance for various functional groups, including halogens, thioethers, and vinyl groups. doi.org

Selective reduction of one nitro group in a dinitro compound can be challenging but is achievable under specific conditions. stackexchange.com For instance, in dinitrophenols and their ethers, a nitro group ortho to the hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In other cases, the least sterically hindered nitro group is often reduced first. stackexchange.com The use of reagents like ammonium (B1175870) sulfide (B99878) has been shown to selectively reduce one nitro group in the presence of another. nih.gov

Computational Analysis of Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of molecules like this compound. These methods can model the electron distribution within the molecule and predict the most likely sites for nucleophilic attack.

DFT calculations can confirm that the pyridine ring is electron-deficient and that the presence of the nitro group significantly activates the ring towards nucleophilic substitution, particularly at the positions ortho and para to it. By calculating the electrostatic potential and analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can rationalize the observed regioselectivity in substitution reactions. For example, computational studies can help predict whether a reaction is under kinetic or thermodynamic control by calculating the energies of the transition states and intermediates for different reaction pathways. stackexchange.com Such analyses have been used to explain the preferential substitution at the 4-position in some nitropyridine derivatives.

Prediction of Electrophilic and Nucleophilic Sites via Fukui Indices

Fukui functions are a central concept in Density Functional Theory (DFT) used to predict and rationalize the regioselectivity of chemical reactions. amazonaws.com They quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most probable sites for electrophilic and nucleophilic attack. researchgate.net The Fukui function for nucleophilic attack (f+) corresponds to the addition of an electron (LUMO density), while the function for electrophilic attack (f-) relates to the removal of an electron (HOMO density). mdpi.com

Computational analyses on similar chlorinated and nitrated pyridines, such as 2,4-dichloro-5-nitropyridine, have been performed using DFT with hybrid functionals like B3LYP to calculate Fukui indices and identify reactive sites. For this compound, the carbon atoms bonded to the chlorine atoms (C2 and C4) are expected to be the primary sites for nucleophilic substitution, as the halogens act as good leaving groups. The inductive and resonance effects of the nitro group at the C6 position further enhance the electrophilicity of the ring, particularly at the C2 and C4 positions. The nitrogen atom of the pyridine ring is generally a site for nucleophilic attack, but in this highly electron-deficient system, its nucleophilicity is significantly reduced.

| Atomic Site | Predicted Reactivity Type | Rationale |

|---|---|---|

| C2, C4 | Electrophilic (Susceptible to Nucleophilic Attack) | Attached to electron-withdrawing Cl atoms (good leaving groups). Activated by the -NO₂ group. High predicted f+ values. |

| C3, C5 | Less Electrophilic | Less activated compared to C2 and C4 positions. |

| Pyridine Nitrogen (N1) | Weakly Nucleophilic | Lone pair availability is significantly reduced by the strong electron-withdrawing effects of Cl and NO₂ groups. |

| Nitro Group (O atoms) | Nucleophilic | High electron density on oxygen atoms. High predicted f- values. |

Mapping Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.gov It illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Red and yellow areas indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are attractive to nucleophiles. researchgate.netmdpi.com

For this compound, an MEP analysis would reveal distinct regions of positive and negative potential. The area around the oxygen atoms of the nitro group is expected to be the most electron-rich region (deep red), making it a prime site for interaction with electrophiles or participation in hydrogen bonding. researchgate.net The pyridine nitrogen, while typically a site of negative potential, will have its electron density significantly diminished due to the powerful withdrawing effects of the substituents.

Conversely, the regions around the hydrogen atoms on the pyridine ring and, most importantly, the carbon atoms attached to the chlorine atoms (C2 and C4) would exhibit a positive electrostatic potential (blue). mdpi.com This indicates these are the most electron-deficient parts of the molecule and therefore the most likely sites for nucleophilic attack. This prediction aligns with the expected reactivity patterns for nucleophilic aromatic substitution (SNAr) reactions. Computational studies on related molecules like 5-bromo-3-nitropyridine-2-carbonitrile confirm that negative potential sites are localized on the nitro group oxygens and the pyridine nitrogen. researchgate.net

| Molecular Region | Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Oxygen atoms of Nitro Group | Strongly Negative | Red/Yellow | Site for Electrophilic Attack / H-bond acceptor |

| Carbon atoms C2 and C4 | Strongly Positive | Blue | Site for Nucleophilic Attack |

| Pyridine Nitrogen (N1) | Slightly Negative / Neutral | Green/Yellow | Reduced nucleophilicity |

| Aromatic Ring (general) | Positive | Green/Blue | Deactivated towards electrophiles |

Frontier Molecular Orbital (HOMO-LUMO) Theory in Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are critical descriptors of a molecule's kinetic stability, chemical reactivity, and polarizability. amazonaws.com A small HOMO-LUMO gap generally signifies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. amazonaws.comresearchgate.net

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to calculate the HOMO and LUMO energies. researchgate.net For this compound, the presence of multiple electron-withdrawing groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO-LUMO gap is a key parameter; a smaller gap indicates that the molecule can be more easily polarized and is more reactive. irjweb.com

Studies on structurally similar compounds provide valuable reference points. For instance, a computational analysis of 2,6-dichloro-3-nitro pyridine was performed to determine its electronic properties, including the HOMO-LUMO energies. researchgate.net Similarly, the HOMO-LUMO energy gap for 2,4-dichloro-5-nitropyrimidine (B15318) was calculated to understand charge transfer interactions within the molecule. elixirpublishers.com For carbazole-based donor-acceptor molecules, the HOMO-LUMO gap was found to be in good agreement with experimental values from optical absorption spectra. nankai.edu.cn These studies collectively indicate that this compound, as a highly electron-deficient system, likely possesses a relatively small HOMO-LUMO gap, rendering it a reactive substrate, particularly towards nucleophiles.

| Compound | Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 2,3,5,6 Tetrafluoro-4-pyridine carbonitrile | DFT/B3LYP/6-311++G(d,p) | 4.989 | amazonaws.com |

| 2,6-dichloro-3-nitro pyridine | HF and B3LYP/6-311++G(d,p) | Not explicitly stated, but calculations performed | researchgate.net |

| Carbazole-Benzothiadiazole Derivative (1) | B3LYP/6-31G(d)//AM1/AM1 | 3.42 | nankai.edu.cn |

| Carbazole-Anthracene Derivative (4) | B3LYP/6-31G(d)//AM1/AM1 | 2.51 | nankai.edu.cn |

Investigation of Organometallic Coupling Reactions

The two chlorine substituents on the this compound ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation through organometallic coupling reactions. The inherent electronic asymmetry of the pyridine ring, compounded by the nitro group, often leads to regioselective transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the functionalization of haloheteroarenes. eie.gruwindsor.ca For dichlorinated N-heterocycles like 2,4-dichloropyridines, conventional cross-coupling reactions almost invariably occur at the C2 position, which is adjacent to the ring nitrogen. nsf.gov This preference is attributed to the C2-Cl bond being weaker and more susceptible to oxidative addition to the Pd(0) catalyst. nsf.gov

However, recent advancements have enabled the selective functionalization of the C4 position. It has been demonstrated that for 2,4-dichloropyridines, the use of a very sterically hindered N-heterocyclic carbene (NHC) ligand can reverse the typical regioselectivity, promoting cross-coupling at the C4 position. nsf.gov Furthermore, ligand-free "Jeffery" conditions (using a phase-transfer catalyst like NBu4Br) have been shown to afford excellent selectivity for C4-arylation in Suzuki couplings of 2,4-dichloropyridines. nsf.govresearchgate.net This strategy was successfully applied to the related substrate 2,4-dichloro-3-nitropyridine, achieving selective C-4 arylation with a 66% yield. researchgate.net

The Heck reaction, which couples aryl halides with alkenes, is also applicable. beilstein-journals.org While specific studies on this compound are scarce, research on the related 2,6-dichloro-3-nitropyridine has shown it can be used to prepare iodopyridines that subsequently undergo Heck coupling. researchgate.net The strong electron-withdrawing effect of the nitro group can sometimes deactivate the aryl halide towards Pd-catalyzed cross-coupling, presenting a potential challenge. researchgate.net

| Substrate Type | Reaction Type | Catalytic System / Conditions | Major Product Site | Reference |

|---|---|---|---|---|

| 2,4-Dichloropyridines | Suzuki Coupling | Conventional Pd catalysts (e.g., Pd(PPh₃)₄) | C2 | nsf.gov |

| 2,4-Dichloropyridines | Suzuki Coupling | Pd catalyst with bulky NHC ligand | C4 | nsf.gov |

| 2,4-Dichloro-3-nitropyridine | Suzuki-Miyaura Coupling | Ligand-free "Jeffery" conditions (PdCl₂, Na₂CO₃, NBu₄Br) | C4 | researchgate.net |

| 2,6-dichloro-3-nitropyridine | Heck Coupling | Intermediate iodopyridine formation followed by Heck reaction | C2 or C6 | researchgate.net |

Radical Coupling Reactions with Pyridines

Radical reactions offer alternative pathways for the functionalization of heteroaromatic compounds. Nitroaromatics can be involved in radical processes, sometimes through the homolysis of related species to generate a nitrogen dioxide radical (•NO₂). researchgate.net More synthetically relevant is the use of nitropyridines as precursors for stable radical species.

A notable example involves a synthetic route to Blatter-type radicals starting from 2-chloro-3-nitropyridine. acs.org The synthesis involves an initial nucleophilic aromatic substitution of the chlorine atom, followed by mild reduction of the nitro group to an amino group. Subsequent acid-mediated cyclodehydration and alkali treatment generate the stable fused triazinyl radical. acs.org This multi-step process demonstrates how the nitro and chloro functionalities on the pyridine ring can be sequentially manipulated to construct complex radical-containing polycyclic systems. While this is not a direct radical coupling to the pyridine ring, it highlights the utility of the starting motif in radical chemistry. Direct radical coupling reactions on such an electron-poor ring are challenging but can be achieved under specific conditions, often involving radical nitration processes on less substituted substrates. researchgate.net

Exploration of Dearomatization Reactions

The dearomatization of aromatic compounds is a powerful strategy for accessing three-dimensional saturated and partially saturated cyclic structures from flat, readily available aromatic precursors. arkat-usa.org Pyridines, particularly those activated with strong electron-withdrawing groups, are susceptible to nucleophilic dearomatization reactions. researchgate.net The disruption of aromaticity is thermodynamically unfavorable but can be driven by the formation of stable, functionalized dihydropyridine (B1217469) products. acs.org

For highly electron-deficient pyridines, such as those bearing multiple nitro groups, dearomatization can occur under mild conditions. For example, 2-substituted 3,5-dinitropyridines have been shown to undergo [3+2] 1,3-dipolar cycloaddition with unstabilized azomethine ylides. arkat-usa.org This reaction proceeds across the C4-C5 bond of the pyridine ring to construct fused nitropyrrolidine systems in a single step.

Another strategy involves the reaction of superelectrophilic nitro-heterocycles with dienes. nih.gov Isoxazolo[4,3-b]pyridines bearing a nitro group at the 6-position, which are synthesized from 2-chloro-3-nitropyridines, readily undergo [4+2] Diels-Alder cycloadditions across the C=C(NO₂) bond of the pyridine ring with dienes like 2,3-dimethyl-1,3-butadiene. nih.gov These examples suggest that this compound, being a strongly activated, electron-poor heterocycle, is a prime candidate for dearomatization reactions via either nucleophilic addition or cycloaddition pathways, providing access to complex, saturated heterocyclic frameworks.

Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-dimethyl-1,3-butadiene |

| 2,4-dichloro-3-nitropyridine |

| 2,4-dichloro-5-nitropyrimidine |

| This compound |

| 2,6-dichloro-3-nitro pyridine |

| 2-chloro-3-nitropyridine |

| 2-substituted 3,5-dinitropyridines |

| 5-bromo-3-nitropyridine-2-carbonitrile |

| 6-nitroisoxazolo[4,3-b]pyridines |

| N,N-dimethyl-m-anisidine |

| Pyridine |

Derivatization and Functionalization Strategies Utilizing 2,4 Dichloro 6 Nitropyridine As a Key Intermediate

Construction of Advanced Heterocyclic Scaffolds

The pyridine (B92270) core of 2,4-dichloro-6-nitropyridine serves as a scaffold for the synthesis of more complex fused heterocyclic systems. These reactions often proceed by sequential substitution of the chlorine atoms, followed by cyclization reactions.

The synthesis of fused pyridine systems, such as imidazopyridines, can be achieved through multi-step reaction sequences starting from dichlorinated pyridines. While direct examples starting from this compound are not prevalent in the provided literature, the general strategies for imidazopyridine synthesis can be adapted. For instance, a common method involves the reaction of an aminopyridine with an α-halocarbonyl compound. By first substituting one of the chlorine atoms of this compound with an amine and then reducing the nitro group to an amine, a diamino-chloropyridine intermediate can be generated. This intermediate can then undergo intramolecular cyclization or reaction with a suitable carbonyl compound to form an imidazopyridine ring. The remaining chlorine atom can be further functionalized.

The Groebke–Blackburn–Bienaymé multicomponent reaction (GBB-3CR) is another powerful tool for the synthesis of imidazo[1,2-a]pyridines. nih.gov This reaction brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly build the imidazopyridine core. nih.gov A suitably modified this compound derivative could potentially be used as the aminopyridine component in such a reaction.

The reactivity of this compound allows for its use in the construction of a variety of novel aromatic and heteroaromatic ring systems beyond imidazopyridines. For example, reaction with bifunctional nucleophiles can lead to the formation of fused ring systems. The nitro group can also participate in cyclization reactions after its reduction to an amino group. For instance, a Sandmeyer-type reaction on the resulting aminopyridine could introduce a cyano group, which can then be elaborated into another heterocyclic ring. The general principle involves leveraging the existing functional groups to build new rings onto the pyridine scaffold. nih.govias.ac.in

Introduction of Biologically Relevant Functional Groups

A key application of this compound in medicinal chemistry is as a scaffold for the introduction of various functional groups known to interact with biological targets.

The chlorine atoms of this compound are amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for arylation. wikipedia.orgnrochemistry.com In the context of this compound, one or both chlorine atoms can be selectively replaced with aryl groups by reacting it with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The differential reactivity of the two chlorine atoms, influenced by the electronic effects of the nitro group, can potentially allow for sequential and site-selective arylations.

Other cross-coupling reactions, such as the Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents), can also be employed for the arylation of dichloropyridines. libretexts.orgresearchgate.net These methods offer alternative routes to biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.

Table 1: Overview of Suzuki Coupling Reaction

| Component | Role | Examples |

| Organohalide | Electrophile | This compound, Aryl chlorides, Aryl bromides |

| Organoboron Reagent | Nucleophile | Arylboronic acids, Arylboronic esters |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ |

| Base | Activates the organoboron reagent | Na₂CO₃, K₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

This table provides a general overview of the components involved in a Suzuki coupling reaction.

Beyond arylation, other functional groups can be introduced onto the pyridine ring to create a diverse library of compounds.

Alkylation and Acylation: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. youtube.commasterorganicchemistry.com However, the electron-deficient nature of the pyridine ring in this compound makes it a poor substrate for electrophilic aromatic substitution. youtube.com More commonly, alkyl and acyl groups are introduced via nucleophilic substitution of the chlorine atoms with appropriate organometallic reagents (e.g., Grignard reagents, organolithiums) or by coupling reactions with alkyl- or acyl-boron reagents. organic-chemistry.org

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. organic-chemistry.org While not directly applicable to the functionalization of the pyridine ring itself, it can be used to modify substituents that have been introduced onto the ring. For example, if an alcohol-containing side chain is introduced by substitution of one of the chlorine atoms, the Mitsunobu reaction can be used to further diversify this side chain. The reaction typically involves an alcohol, a nucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

Table 2: Common Reagents in Mitsunobu Reaction

| Reagent | Function |

| Alcohol | Substrate to be functionalized |

| Nucleophile | Replaces the hydroxyl group (e.g., carboxylic acid, phenol, imide) |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Azodicarboxylate (e.g., DEAD, DIAD) | Oxidizing agent |

This table outlines the key reagents and their roles in the Mitsunobu reaction.

Development of Polyfunctionalized Pyridine Derivatives

The sequential and selective functionalization of this compound allows for the development of highly substituted and polyfunctionalized pyridine derivatives. The general strategy involves a stepwise approach where the more reactive chlorine atom (at the 4-position) is first substituted, followed by modification of the second chlorine atom and/or the nitro group.

For example, a nucleophilic aromatic substitution can be performed to introduce a functional group at the 4-position. Subsequently, a Suzuki or other cross-coupling reaction can be used to introduce a different group at the 2-position. The nitro group can then be reduced to an amine, which can be further derivatized through acylation, alkylation, or conversion to other functional groups. This step-by-step approach provides access to a wide array of trisubstituted pyridine derivatives with diverse functionalities, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating "2,4-Dichloro-6-nitropyridine" from starting materials, byproducts, and other impurities. This separation is crucial for obtaining a pure sample and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of "this compound" and monitoring its formation during a chemical reaction. A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach for this non-polar compound.

In a typical RP-HPLC setup, the stationary phase would consist of a non-polar material, such as octadecyl-silylated silica (C18), packed into a column. The mobile phase would be a polar solvent mixture, commonly consisting of acetonitrile and water or methanol and water, often with a small amount of acid (like trifluoroacetic acid) to improve peak shape. The separation is based on the principle that "this compound," being relatively non-polar, will have a stronger affinity for the stationary phase and thus move more slowly through the column compared to more polar impurities.

During method development, parameters such as mobile phase composition, flow rate, and column temperature are optimized to achieve a sharp, symmetrical peak for the compound, well-resolved from any other components in the mixture. Detection is typically performed using an ultraviolet (UV) detector, as the pyridine (B92270) ring and nitro group contain chromophores that absorb UV light at a specific wavelength, allowing for sensitive quantification. By injecting a sample of a reaction mixture at various time points, the depletion of reactants and the formation of the product can be tracked, enabling the optimization of reaction conditions. The purity of a synthesized batch is determined by the relative area of the product peak compared to the total area of all peaks in the chromatogram.

Table 1: Representative HPLC Method Parameters for Analysis of a Dichloronitropyridine Compound

| Parameter | Typical Value/Condition |

| Column | C18 (Octadecyl-silylated silica), 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV-Vis at a wavelength of approximately 254 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of "this compound." By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and chemical environment of each atom in the molecule can be determined.

The ¹H NMR spectrum of "this compound" provides critical information about the number and environment of its hydrogen atoms. The molecule contains two protons attached to the pyridine ring at positions 3 and 5. These protons are in different chemical environments and are therefore expected to produce two distinct signals in the spectrum.

The position of these signals (chemical shift, δ) is influenced by the electron-withdrawing effects of the adjacent chloro and nitro substituents, as well as the nitrogen atom in the ring. These effects deshield the protons, causing their signals to appear at a lower field (higher ppm value) than those of unsubstituted pyridine. The proton at position 5 (H-5) is adjacent to a chlorine atom, while the proton at position 3 (H-3) is adjacent to both a chlorine and a nitro group. Due to the strong electron-withdrawing nature of the nitro group, the signal for H-3 would be expected to appear further downfield than the signal for H-5.

Furthermore, these two protons are on adjacent carbons and will split each other's signals into doublets, a phenomenon known as spin-spin coupling. The magnitude of this coupling (the coupling constant, J) provides information about the spatial relationship between the protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | ~8.0 - 8.5 | Doublet (d) |

| H-5 | ~7.5 - 8.0 | Doublet (d) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. Since "this compound" has five carbon atoms in the pyridine ring, and all are in unique chemical environments due to the substitution pattern, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

The chemical shifts of these carbon signals are influenced by the attached atoms. Carbons bonded directly to the electronegative chlorine and nitrogen atoms (C-2, C-4, C-6) will be significantly deshielded and appear at lower fields (higher ppm values). The carbon bearing the nitro group (C-6) would be expected to be highly deshielded. The carbons bonded to hydrogen (C-3 and C-5) will appear at a relatively higher field. The typical chemical shift range for aromatic and heteroaromatic carbons is between 110-160 ppm.

Table 3: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Position | Predicted Chemical Shift Range (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 145 - 150 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 |

X-ray Crystallography for Three-Dimensional Structural Determination

To perform X-ray crystallography, a suitable single crystal of "this compound" must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be mapped.

The resulting structural data would confirm the planar nature of the pyridine ring. It would also provide precise measurements of the carbon-carbon, carbon-nitrogen, carbon-chlorine, and nitrogen-oxygen bond lengths and the angles between them. For instance, the analysis would reveal any distortions in the pyridine ring caused by the bulky and electron-withdrawing substituents. Furthermore, the crystallographic data would detail how the molecules pack together in the crystal lattice, revealing any intermolecular interactions, such as halogen bonding or π-π stacking, that might be present. This detailed structural information is invaluable for understanding the compound's physical properties and chemical reactivity.

Table 4: Types of Structural Parameters Obtained from X-ray Crystallography

| Parameter Type | Information Provided |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C-Cl, C-N, N-O). |

| Bond Angles | The angle formed between three connected atoms (e.g., Cl-C-C, C-N-C). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Molecular Conformation | The overall three-dimensional shape and planarity of the molecule. |

| Crystal Packing | The arrangement of molecules relative to each other in the unit cell. |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, dictated by intermolecular forces, is fundamental to a compound's macroscopic properties. Crystal structure analysis reveals the precise three-dimensional arrangement of atoms and the nature of the interactions governing the crystal packing.

In the crystalline state, molecules of related compounds, such as 2,6-dichloro-4-nitropyridine N-oxide, arrange in a herringbone pattern. nih.gov The crystal structure is characterized by layers with a specific interlayer distance and a notable shift between adjacent layers. nih.gov Neighboring molecules are tilted at a significant angle relative to each other. nih.gov Specific intermolecular contacts, such as those between the nitro group of one molecule and the N-oxide group of a neighbor, play a crucial role in stabilizing the crystal lattice. nih.gov The study of intermolecular interactions is critical for understanding and designing new solid materials with desired properties, a field known as crystal engineering. ias.ac.in A variety of interactions, including hydrogen bonds and π-stacking, can influence the self-assembly of molecules into co-crystals. rsc.orgresearchgate.net

Table 1: Crystallographic Data for a Related Compound (2,6-Dichloro-4-nitropyridine N-oxide)

| Parameter | Value |

| Formula | C₅H₂Cl₂N₂O₃ |

| Molecular Weight | 208.99 |

| Crystal System | Orthorhombic |

| a (Å) | 5.964 (4) |

| b (Å) | 9.510 (6) |

| c (Å) | 26.192 (16) |

| V (ų) | 1485.5 (16) |

| Z | 8 |

| Temperature (K) | 173 |

Data sourced from a study on a structurally similar compound to illustrate the type of information obtained from crystallographic analysis. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and elucidating its structure through the analysis of fragmentation patterns. Upon ionization, molecules break apart in predictable ways, providing a "fingerprint" that can be used for identification and structural characterization.

The fragmentation pathways of heterocyclic compounds are often influenced by the nature and position of their substituents. nih.gov For instance, in pyrrole derivatives, the side-chain substituents at the 2-position significantly affect the fragmentation pathways, leading to characteristic losses of small molecules like water or aldehydes. nih.gov The elemental compositions of fragment ions can be determined with high accuracy using techniques like quadrupole time-of-flight mass spectrometry (QTOFMS). nih.gov Computational tools can also be employed to predict fragmentation pathways, which can then be compared with experimental data. nih.gov

Table 2: General Fragmentation Observations in Related Heterocyclic Compounds

| Observation | Description |

| Influence of Substituents | The type and position of substituents on the heterocyclic ring dictate the primary fragmentation routes. nih.gov |

| Common Neutral Losses | Frequent losses of small, stable molecules such as H₂O, CO, and aldehydes are observed. nih.gov |

| Ring Cleavage | Fragmentation can involve the opening of the pyridine ring, leading to a complex series of product ions. |

| High-Resolution MS | Provides exact mass measurements, allowing for the determination of the elemental composition of precursor and fragment ions. nih.gov |

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They provide valuable information about a compound's thermal stability, melting point, and decomposition behavior.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as it is heated over time. This technique is used to determine the temperatures at which a compound decomposes and to quantify the mass loss associated with decomposition events. For many organic compounds, TGA reveals a single or multi-step decomposition process, providing insights into the thermal stability of the material.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to determine the melting point, enthalpy of fusion, and to study other thermal transitions such as glass transitions and crystallization. nih.gov For a pure crystalline solid, DSC typically shows a sharp endothermic peak corresponding to its melting point. The shape and position of this peak can provide information about the purity and stability of the compound. nih.gov

Table 3: Hypothetical Thermal Analysis Data for this compound

| Analysis Type | Parameter | Typical Expected Value/Observation |

| TGA | Onset of Decomposition | A specific temperature range indicating the beginning of significant mass loss. |

| Residue at High Temp. | Percentage of material remaining after heating to a high temperature. | |

| DSC | Melting Point | A sharp endothermic peak at a characteristic temperature. |

| Enthalpy of Fusion | The amount of energy required to melt the sample, calculated from the peak area. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Kinetic Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of a nitro-substituted aromatic compound like this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands can be influenced by the solvent polarity. For example, the absorption spectra of similar compounds like 2,4-dichloro-6-nitroaniline show distinct peaks in the UV-Vis region. researchgate.net

Furthermore, UV-Vis spectroscopy is a powerful tool for monitoring the progress of chemical reactions. thermofisher.comthermofisher.com If the reactant and product have different absorption spectra, the change in absorbance at a specific wavelength can be used to follow the reaction kinetics. nih.govmdpi.com This allows for the determination of reaction rates and the investigation of reaction mechanisms. thermofisher.com For instance, the reaction of 2,4,6-trinitrotoluene with hydroxide has been studied using UV-Vis spectroscopy to identify intermediates and propose reaction mechanisms. semanticscholar.orgnih.gov

Table 4: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | ~250-300 | High |

| n → π | ~300-350 | Low to Medium |

Computational Chemistry and Theoretical Modeling Applied to 2,4 Dichloro 6 Nitropyridine Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the electronic structure of a molecule. Such studies would typically involve the optimization of the molecular geometry of 2,4-dichloro-6-nitropyridine to determine its most stable three-dimensional arrangement. From this optimized structure, a wealth of electronic properties can be calculated.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

Other properties that would be elucidated include the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies electron-rich and electron-poor regions of the molecule. Natural Bond Orbital (NBO) analysis would provide insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability. While the methodologies are well-established, specific values for these electronic properties for this compound are not present in the available literature.

Molecular Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these studies would be crucial for identifying potential biological targets, such as enzymes or receptors, with which the compound might interact.

A typical molecular docking study would involve computationally screening this compound against a library of known protein structures. The process calculates the binding affinity, often expressed as a docking score or binding energy, for the ligand at various sites on the protein. These calculations help in identifying the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Such studies are instrumental in the early stages of drug discovery and in understanding the potential mechanisms of action for bioactive compounds. However, there are no published molecular docking studies specifically investigating the interactions of this compound with any biological macromolecules.

Vibrational Spectroscopy Simulations and Analysis

Theoretical vibrational spectroscopy, often performed in conjunction with DFT calculations, is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can predict the positions of absorption bands in the vibrational spectrum of a molecule.

For this compound, these simulations would provide a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of particular bonds (e.g., C-N, C-Cl, N-O) and the deformation of the pyridine (B92270) ring. A comparison between the theoretically predicted spectrum and an experimentally obtained spectrum can confirm the molecular structure and provide a deeper understanding of the molecule's vibrational properties.

This type of analysis is invaluable for the structural characterization of newly synthesized compounds. At present, a theoretical vibrational analysis for this compound has not been reported in the scientific literature.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, while the pyridine ring is largely planar, rotation of the nitro group relative to the ring could be a key conformational feature.

A computational conformational analysis would involve systematically rotating the relevant dihedral angles and calculating the corresponding energy to map out the potential energy surface. This process identifies the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers between them. Understanding the conformational preferences and the flexibility of a molecule is crucial as these factors can significantly influence its chemical reactivity and biological activity.

The results of such an analysis would provide valuable information on the shape and dynamics of this compound. Unfortunately, a detailed conformational analysis and energy landscape mapping for this specific compound are not available in the current body of scientific literature.

Applications of 2,4 Dichloro 6 Nitropyridine As an Intermediate in Specialized Chemical Research

Role in Pharmaceutical and Medicinal Chemistry Research and Development

In the quest for new therapeutic agents, 2,4-Dichloro-6-nitropyridine and its closely related isomers serve as foundational scaffolds for a variety of drug candidates and biologically active molecules.

Precursor for Biologically Active Molecules and Drug Candidates

Nitropyridines are recognized as convenient and readily available precursors for a wide array of mono- and polynuclear heterocyclic systems that demonstrate diverse biological activities. The dichloronitropyridine framework, in particular, allows for sequential and regioselective reactions to build molecular complexity. For instance, the isomer 2,4-dichloro-3-nitropyridine (B57353) has been explicitly used as the starting material in the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines, a class of compounds investigated for their potential as kinase inhibitors. nih.govresearchgate.net This demonstrates the direct utility of the dichloronitropyridine core in generating novel molecular entities for drug discovery programs.

Synthesis of Enzyme Inhibitors

The compound is a key intermediate in the synthesis of various targeted enzyme inhibitors, which are crucial for treating a range of diseases. Its structural isomers, such as 2,6-dichloro-3-nitropyridine (B41883), have been instrumental in developing potent inhibitors for several key enzymes.

Cyclin G-Associated Kinase (GAK) Inhibitors : Research has successfully demonstrated the use of 2,4-dichloro-3-nitropyridine as a starting material for a class of GAK inhibitors. nih.govresearchgate.net The synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines, which are evaluated for GAK affinity, begins with this specific dichloronitropyridine isomer. nih.govresearchgate.net GAK is considered a promising target for treating certain viral infections, including Hepatitis C, as it is essential for viral lifecycle stages. nih.gov

Janus Kinase 2 (JAK2) Inhibitors : Potent inhibitors of JAK2, a non-receptor tyrosine kinase, have been synthesized using nitropyridine derivatives. researchgate.net One documented synthesis starts with 2,6-dichloro-3-nitropyridine, where the chlorine atoms are successively substituted to build the final inhibitor molecule. researchgate.net

Glycogen Synthase Kinase-3 (GSK3) Inhibitors : The isomer 2,6-dichloro-3-nitropyridine has also served as a key intermediate in the synthesis of potent GSK3 inhibitors. researchgate.net In this synthesis, both chlorine atoms are sequentially replaced through reactions like Suzuki coupling and amination to construct the target molecule. researchgate.net

Other Kinase Inhibitors (Rho-Kinase, PDE4, SCD) : While pyridine-containing structures are identified as potent platforms for Rho-kinase inhibitors and dichloropyridyl moieties are found in some Phosphodiesterase 4 (PDE4) inhibitors, a direct synthetic pathway originating from this compound is not as prominently documented in the reviewed literature. nih.govnih.govnih.gov Similarly, inhibitors for Stearoyl-CoA Desaturase (SCD) have been developed from various scaffolds, but a direct synthetic link to this specific starting material is not clearly established. nih.govnih.gov

Table 1: Enzyme Inhibitors Synthesized from Dichloronitropyridine Intermediates

| Target Enzyme | Inhibitor Class | Starting Material (or Isomer) | Key Synthetic Steps |

|---|---|---|---|

| Cyclin G-Associated Kinase (GAK) | Isothiazolo[4,3-b]pyridines | 2,4-Dichloro-3-nitropyridine | Selective C-4 arylation (Suzuki-Miyaura coupling), aminocarbonylation nih.govresearchgate.net |

| Janus Kinase 2 (JAK2) | Substituted Pyridines | 2,6-Dichloro-3-nitropyridine | Nucleophilic substitution of chlorine atoms researchgate.net |

| Glycogen Synthase Kinase-3 (GSK3) | Heterocyclic Compounds | 2,6-Dichloro-3-nitropyridine | Suzuki coupling, amination, reduction of nitro group, acylation researchgate.net |

Development of Antimalarial Compounds

The dichloronitropyridine scaffold is a potential starting point for the synthesis of novel antimalarial agents. Research into 2,4,6-trisubstituted pyrimidines has yielded compounds with significant in vitro activity against Plasmodium falciparum. nih.govnih.gov The synthesis of such molecules can logically proceed from a dichlorinated precursor, where the two chlorine atoms are displaced by different amine groups to build the final substituted structure. This approach highlights the potential of this compound as a versatile intermediate for creating libraries of compounds for antimalarial screening.

Contribution to Nucleoside Analog Research

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. nih.gov Their synthesis is a complex field often relying on chiral starting materials or enzymatic processes. nih.govnih.gov However, based on a review of available research, the use of this compound as a direct precursor in the synthesis of nucleoside analogs is not a documented application. Current innovative methods for nucleoside analog synthesis focus on different starting materials and synthetic strategies. nih.govspringernature.com

Application in Agrochemical Research

In addition to its role in pharmaceuticals, this compound and its isomers are valuable intermediates in the development of modern agrochemicals.

Intermediate for Herbicides and Fungicides

The reactivity of chlorinated nitrogen heterocycles is harnessed to create effective agents for crop protection.

Herbicides : The isomer 2,6-dichloro-3-nitropyridine is noted for its own herbicidal properties and its utility as a chemical intermediate for other agricultural products. google.com The broader class of dichloro-s-triazines, which share reactivity patterns with dichloropyridines, are crucial intermediates for widely used commercial herbicides such as Atrazine and Propazine. google.com These examples underscore the importance of the "dichloro" heterocyclic motif as a building block in herbicide synthesis.

Fungicides : Research into new fungicides to combat resistant pathogens like Botrytis cinerea has led to the development of 4-phenyl-6-trifluoromethyl-2-aminopyrimidines. mdpi.com The synthesis of these pyrimidine-based fungicides can be envisioned starting from a dichloropyrimidine precursor, a close structural relative of dichloropyridine, involving sequential substitution of the chlorine atoms. This indicates a plausible application for dichloropyridine intermediates in creating new fungicidal agents.

Table 2: Agrochemicals Developed from Chlorinated Heterocyclic Intermediates

| Agrochemical Type | Target | Intermediate Class | Example of Commercial Product |

|---|---|---|---|

| Herbicide | Broadleaf and grass weeds | Dichloro-s-triazines | Atrazine, Propazine google.com |

| Herbicide | General agricultural use | Dichloro-nitropyridines | Direct application or further synthesis google.com |

| Fungicide | Botrytis cinerea | Dichloro-pyrimidines (related class) | Experimental 2-aminopyrimidines mdpi.com |

Synthesis of Novel Insecticidal Agents

The pyridine (B92270) scaffold is a critical component in many modern insecticides. Research into new insecticidal agents often utilizes substituted pyridines like this compound as building blocks to create complex molecules that target specific biological pathways in pests. The presence and position of chloro and nitro groups on the pyridine ring are crucial for tuning the biological activity of the final compound.

Detailed research has shown that pyridine derivatives are effective against a range of agricultural pests, including aphids and lepidopteran larvae. sci-hub.boxnih.gov For instance, studies on various synthesized pyridine derivatives have demonstrated potent insecticidal effects, in some cases exceeding the efficacy of established commercial insecticides like acetamiprid. sci-hub.box

One area of development involves incorporating dichlorinated phenyl or pyridine structures into larger molecules, such as anthranilic diamides and N-pyridylpyrazole derivatives, to create new active ingredients. mdpi.com In the synthesis of these novel compounds, a dichlorinated intermediate is often reacted with other molecular fragments to assemble the final, complex insecticidal agent. For example, a compound containing a N-(2,4-dichloro-6-((2,3-dihydro-1H-inden-2-yl)carbamoyl)phenyl) group has been synthesized as part of the development of new anthranilic diamide insecticides. mdpi.com

The following table presents research findings on the insecticidal activity of several novel pyridine derivatives against the cowpea aphid (Aphis craccivora), illustrating the potential of this class of compounds.

Insecticidal Activity of Pyridine Derivatives Against Aphis craccivora

| Compound | LC₅₀ (ppm) after 24h | LC₅₀ (ppm) after 48h | Reference |

|---|---|---|---|

| Compound 1 | 0.004 | 0.0001 | sci-hub.box |

| Compound 2 | 0.013 | 0.0030 | sci-hub.box |

| Compound 3 | 0.180 | 0.0100 | sci-hub.box |

| Acetamiprid (Reference) | 0.010 | 0.0004 | sci-hub.box |

Contribution to Materials Science Research

In materials science, small, functionalized molecules are often used as monomers or additives to create polymers and coatings with specific properties. A closely related isomer, 2,6-Dichloro-4-nitropyridine, is noted for its use in creating specialized materials. chemimpex.com This includes its application in the formulation of advanced polymers and coatings designed to enhance durability and improve resistance to environmental factors. chemimpex.com The reactivity of the chloro and nitro groups allows these molecules to be incorporated into polymer chains or cross-linked into a coating matrix, imparting unique chemical and physical properties to the final material.

Utility in Advanced Analytical Chemistry Methodologies

The development of precise and reliable analytical methods is crucial for chemical research and quality control. Specific chemical reagents are often required for these methods to function effectively. For instance, the related compound 2,6-Dichloro-4-nitropyridine is used as a reagent in various analytical methods. chemimpex.com Its function is to aid in the detection and quantification of other chemical substances within complex mixtures, potentially by acting as a derivatizing agent to make analytes more easily detectable by techniques like chromatography or spectroscopy. chemimpex.com While standard methods for detecting nitroaromatic compounds in environmental samples include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the use of specific reagents like dichloronitropyridines can enhance the selectivity and sensitivity of such analyses. nih.gov

Role in Environmental Monitoring and Pollution Mitigation Research

The monitoring of industrial chemicals and their degradation products in the environment is a significant area of research. Dichlorinated and nitrated aromatic compounds are often subject to scrutiny due to their potential persistence and toxicity. Research on analogous compounds, such as 2,4-dichloronitrobenzene, involves assessing their environmental fate, distribution, and ecotoxicity. oecd.org Furthermore, studies have identified 2,4-Dichloro-6-nitrophenol, a structurally similar compound, as an environmental transformation product of 2,4-dichlorophenol found in wastewater effluent. nih.gov This nitrophenol has been shown to act as an endocrine-disrupting chemical in aquatic life. nih.gov Such findings underscore the importance of monitoring for this class of compounds, and this compound could serve as an analytical standard or be investigated as a potential environmental contaminant itself.

Exploration in Dye Chemistry Applications

Many synthetic dyes are built from aromatic intermediates that contain nitro and chloro groups. These functional groups are key to the synthesis process. The nitro group can be chemically reduced to an amino group (-NH₂), which is a crucial component for forming azo dyes—the largest class of synthetic colorants. The chlorine atoms provide reactive sites for covalently bonding the dye molecule to textile fibers.

Several compounds with structures analogous to this compound are established intermediates in the dye industry. Examples include Dichloro Nitro Phenol, 2,4-Dichloro-6-Aminophenol, and 2,6-Dichloro-4-Nitroaniline. ferroxchem.netvipulorganics.com These chemicals serve as foundational building blocks for producing a wide spectrum of disperse, azo, and vat dyes. ferroxchem.net Given this precedent, this compound is a strong candidate for exploration in dye chemistry, as it possesses the necessary functional groups to be converted into a reactive dye precursor.

常见问题

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2,4-Dichloro-6-nitropyridine, and how should they be applied?

- Methodological Answer : Use FTIR and Raman spectroscopy to analyze vibrational modes of functional groups (e.g., nitro and chloro substituents). NMR (¹H/¹³C) can resolve electronic environments of the pyridine ring and substituents. Cross-reference experimental data with computational predictions (e.g., B3LYP/6-311++G** basis sets) to validate assignments . For example, similar pyridine derivatives were characterized using these methods, with deviations <5 cm⁻¹ between experimental and calculated vibrational frequencies .

Q. How can synthesis protocols for this compound be optimized for reproducibility?

- Methodological Answer : Control nitration and chlorination steps by monitoring reaction temperature (e.g., 0–5°C for nitration) and reagent stoichiometry. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Intermediate characterization (e.g., LC-MS) ensures reaction progress. For analogs like 2-chloro-6-fluoro-3-nitropyridine, optimized yields (>75%) were achieved using controlled nitration conditions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Store waste separately in labeled containers and dispose via certified hazardous waste services, as recommended for structurally related nitro-chloropyridines .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data for this compound be resolved?

- Methodological Answer : Apply multi-technique validation :

- Compare experimental FTIR/Raman with DFT calculations (e.g., B3PW91/cc-pVTZ) to resolve ambiguous peaks .

- Use HPLC-MS to confirm purity if unexpected reactivity is observed (e.g., side products from incomplete nitration).

- For crystallographic ambiguities, employ programs like SHELXL for structural refinement, leveraging high-resolution data .

Q. What computational strategies predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Perform DFT calculations to map electrostatic potential surfaces (EPS) and identify electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect directs substitutions to the 4-chloro position. Solvent effects (e.g., DMSO vs. chloroform) can be modeled using PCM (Polarizable Continuum Model) to refine reaction pathways .

Q. How can mechanistic studies elucidate the nitration pathway of this compound?

- Methodological Answer :

- Use isotopic labeling (e.g., ¹⁵NO₂) to track nitro group incorporation via MS or NMR.

- Conduct kinetic studies under varying temperatures and acid concentrations to identify rate-determining steps.

- Compare with analogous systems (e.g., nitropyridine derivatives) where nitration regioselectivity was mapped via in situ IR monitoring .

Q. What strategies mitigate environmental risks during large-scale use of this compound?

- Methodological Answer : Implement green chemistry principles :

- Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Degrade waste via advanced oxidation processes (AOPs) using UV/H₂O₂, as demonstrated for chlorinated pyridines .

- Monitor ecotoxicity using Daphnia magna bioassays, referencing protocols for nitrapyrin (a related chloro-nitropyridine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。